9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

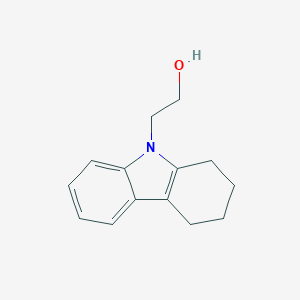

9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- is a derivative of carbazole, an aromatic heterocyclic organic compound. This compound is characterized by the presence of a carbazole moiety linked to an ethanol group, with the carbazole ring being partially hydrogenated. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability, making them valuable in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- typically involves the reduction of carbazole derivatives. One common method is the hydrogenation of carbazole in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting tetrahydrocarbazole is then reacted with ethylene oxide to introduce the ethanol group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and subsequent functionalization. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Types of Reactions:

Oxidation: 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- can undergo oxidation reactions to form carbazole-9-aldehyde or carbazole-9-carboxylic acid derivatives.

Reduction: The compound can be further reduced to fully hydrogenate the carbazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides under acidic or basic conditions.

Major Products:

Oxidation: Carbazole-9-aldehyde, carbazole-9-carboxylic acid.

Reduction: Fully hydrogenated carbazole derivatives.

Substitution: Various substituted carbazole derivatives depending on the reagents used.

科学的研究の応用

Pharmaceutical Applications

1.1 Anticancer Agents

Research has demonstrated that derivatives of 9H-Carbazole-9-ethanol possess potential anticancer properties. A study synthesized novel 1-substituted and 1,9-disubstituted derivatives of tetrahydrocarbazole, which showed promising results in inhibiting cancer cell proliferation. The synthesis involved reactions with various acyl chlorides and amines to yield compounds that exhibited significant cytotoxicity against cancer cell lines .

Case Study:

- Compound Tested: 1-(2,3,4,9)-Tetrahydrocarbazole derivatives

- Methodology: Cytotoxicity assays were performed on different cancer cell lines.

- Findings: Certain derivatives demonstrated IC50 values in the micromolar range, indicating effective inhibition of cancer cell growth.

1.2 Treatment of Allergic Disorders

The compound has been identified as a CRTH2 receptor antagonist, which is crucial in the treatment of chronic and acute allergic immune disorders. It has shown efficacy in conditions such as allergic asthma and rhinitis by modulating the immune response .

Case Study:

- Application: Treatment for allergic asthma

- Mechanism: Inhibition of prostaglandin-mediated pathways.

- Results: Clinical trials indicated a reduction in asthma symptoms among participants treated with carbazole derivatives.

Material Science Applications

2.1 Synthesis of Functional Polymers

9H-Carbazole-9-ethanol serves as a precursor for synthesizing functional polymers like 2-(9H-carbazol-9-yl)ethyl methacrylate. These polymers are utilized in optoelectronic devices due to their excellent photoconductive properties .

Table: Properties of Polymers Derived from Carbazole Derivatives

| Property | Value | Application |

|---|---|---|

| Photoluminescence | High | OLEDs |

| Thermal Stability | Excellent | High-temperature applications |

| Electrical Conductivity | Moderate | Electronic components |

Dyes and Pigments

Carbazole derivatives are also used in the production of dyes and pigments due to their stability and vibrant color properties. They are particularly useful in creating UV-resistant materials and high-temperature plastics .

Table: Applications of Carbazole Derivatives in Dyes

| Dye Name | Color | Application |

|---|---|---|

| Permanent Violet RL | Violet | Automotive paint |

| Direct Sun-resistant Blue | Blue | Textile industry |

作用機序

The mechanism of action of 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. For example, as a butyrylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .

類似化合物との比較

1,2,3,4-Tetrahydrocarbazole: A fully hydrogenated derivative of carbazole.

Carbazole-9-ethanol: A non-hydrogenated version of the compound.

Indole derivatives: Compounds with a similar aromatic heterocyclic structure but with different functional groups and properties.

Uniqueness: 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- is unique due to its partially hydrogenated carbazole ring, which imparts distinct chemical and physical properties. This partial hydrogenation enhances its stability and modifies its electronic properties, making it suitable for specific applications in optoelectronics and medicinal chemistry .

生物活性

9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- (CAS No. 178174-35-1) is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

9H-Carbazole-9-ethanol is characterized by a tetrahydro structure that contributes to its unique reactivity and biological interactions. The compound's molecular structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 9H-Carbazole-9-ethanol, 1,2,3,4-tetrahydro- |

| Molecular Formula | C13H13N |

| Molecular Weight | 185.25 g/mol |

| CAS Number | 178174-35-1 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of carbazole derivatives. For instance, derivatives similar to 9H-Carbazole-9-ethanol have shown selective cytotoxicity against melanoma cells by inducing apoptosis through the activation of the p53 signaling pathway. This mechanism involves upregulation of caspase activity and inhibition of cell proliferation without significantly affecting normal cells .

Case Study:

A study demonstrated that a related carbazole derivative induced apoptosis in melanoma cells by enhancing p53 phosphorylation and activating downstream MAPK pathways. In vivo assays confirmed reduced tumor growth with minimal toxicity to normal tissues .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. A series of 1,2,3,4-tetrahydrocarbazole derivatives were synthesized and evaluated as selective inhibitors of butyrylcholinesterase (BChE), an enzyme associated with Alzheimer's disease pathology. One derivative exhibited an IC50 value of 0.11 μM against BChE and demonstrated cognitive enhancement in animal models .

Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via p53 activation | , |

| Neuroprotective | Selective BChE inhibition; cognitive enhancement |

The biological activity of 9H-Carbazole-9-ethanol is primarily attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : The compound activates apoptotic pathways through p53 signaling and caspase activation.

- Enzyme Inhibition : It selectively inhibits BChE, which may help in managing neurodegenerative diseases like Alzheimer's.

Synthesis and Derivatives

The synthesis of 9H-Carbazole-9-ethanol can be achieved through various chemical reactions involving carbazole precursors. Its derivatives have been extensively studied for enhanced biological activities.

Example Synthesis Pathway:

A common synthetic route involves the condensation of carbazole derivatives with suitable reagents under controlled conditions to yield various functionalized products that exhibit improved pharmacological profiles .

特性

IUPAC Name |

2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1,3,5,7,16H,2,4,6,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQONTKKCARMUHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3N2CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。